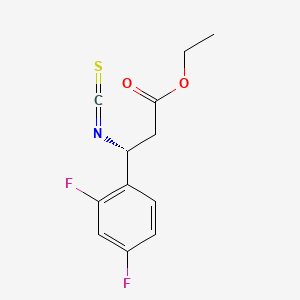
(R)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is a chemical compound characterized by the presence of an ethyl ester group, a difluorophenyl group, and an isothiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate typically involves the reaction of ethyl (3R)-3-(2,4-difluorophenyl)-3-hydroxypropanoate with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires careful temperature control to ensure the formation of the desired isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with amines, leading to the formation of urea derivatives.
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles used in substitution and addition reactions.
Solvents: Dichloromethane, chloroform, and acetonitrile are frequently used solvents.
Catalysts: In some reactions, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) are employed to facilitate the reaction.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Urea Derivatives: Resulting from addition reactions with amines.
Wissenschaftliche Forschungsanwendungen
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through the modification of these biomolecules, potentially altering their function and activity. Molecular targets may include enzymes and receptors involved in critical cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorophenyl isothiocyanate: Shares the difluorophenyl and isothiocyanate groups but lacks the ethyl ester moiety.
Ethyl 3-isothiocyanatopropanoate: Contains the ethyl ester and isothiocyanate groups but lacks the difluorophenyl group.
Uniqueness
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the difluorophenyl and isothiocyanate groups enhances its chemical versatility and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H11F2NO2S |
|---|---|
Molekulargewicht |
271.28 g/mol |
IUPAC-Name |
ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate |
InChI |
InChI=1S/C12H11F2NO2S/c1-2-17-12(16)6-11(15-7-18)9-4-3-8(13)5-10(9)14/h3-5,11H,2,6H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
NHSSEOHCROFICA-LLVKDONJSA-N |
Isomerische SMILES |
CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N=C=S |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















